Methyl linoleate

Description

This compound has been reported in Pourthiaea arguta, Eleutherococcus koreanus, and other organisms with data available.

This compound is found in cloves. This compound is a mixture with

RN refers to unlabeled cpd(Z,Z)-isome

Properties

IUPAC Name |

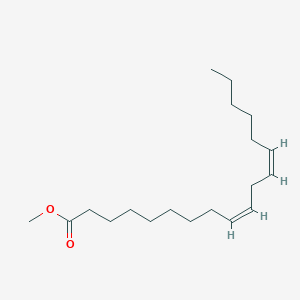

methyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTJVINHCBCLGX-NQLNTKRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19680-96-7 | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, methyl ester, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19680-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7020843 | |

| Record name | Methyl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Methyl linoleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

373.00 to 374.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl linoleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112-63-0, 2462-85-3, 68605-14-1 | |

| Record name | Methyl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, safflower-oil, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl linoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24N6726DE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl linoleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-35 °C | |

| Record name | Methyl linoleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of methyl linoleate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl linoleate, focusing on its chemical structure, properties, synthesis, analysis, and its role in significant biological pathways. The information is presented to support research and development activities in the fields of chemistry, biology, and pharmacology.

Chemical Structure and Properties

This compound is the methyl ester of linoleic acid, an omega-6 polyunsaturated fatty acid. The structure consists of an 18-carbon chain with two cis-configured double bonds. The IUPAC name for this compound is methyl (9Z,12Z)-octadeca-9,12-dienoate[1]. The methyl ester group is located at one end of the carbon chain, while the double bonds are positioned at the 9th and 12th carbon atoms. This specific arrangement of double bonds is characteristic of linoleic acid and its derivatives.

The presence of the double bonds makes the molecule susceptible to oxidation, a key aspect of its chemical reactivity and biological function. It is a colorless to pale yellow liquid at room temperature and is soluble in organic solvents but has limited solubility in water[2].

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | methyl (9Z,12Z)-octadeca-9,12-dienoate | [1] |

| Molecular Formula | C₁₉H₃₄O₂ | [1] |

| Molecular Weight | 294.47 g/mol | [3][4][5] |

| CAS Number | 112-63-0 | [1][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | -35 °C | [3] |

| Boiling Point | 192 °C at 4 mmHg | [3] |

| Density | 0.889 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.462 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are provided below.

| Spectroscopic Data | Key Features |

| ¹H NMR (CDCl₃, 90 MHz) | δ 5.3-5.4 (m, 4H, -CH=CH-), 3.65 (s, 3H, -OCH₃), 2.77 (t, 2H, =CH-CH₂-CH=), 2.30 (t, 2H, -CH₂-COO-), 2.01 (q, 4H, -CH₂-CH=), 1.2-1.4 (m, 14H, -CH₂-), 0.89 (t, 3H, -CH₃)[6] |

| ¹³C NMR (CDCl₃, 15.09 MHz) | δ 174.13 (C=O), 130.17, 130.03, 128.12, 128.01 (=CH), 51.35 (-OCH₃), 34.13, 31.62, 29.67, 29.40, 29.21, 27.26, 25.71, 25.03, 22.65 (-CH₂-), 14.09 (-CH₃)[6] |

| Mass Spectrometry (GC-MS) | Molecular Ion [M]⁺ at m/z 294. Key fragment ions at m/z 263 ([M-OCH₃]⁺), and characteristic fragments for unsaturated fatty acid methyl esters, with a base peak often observed at m/z 67[7]. |

Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of this compound, designed for practical application in a research setting.

Synthesis of this compound via Transesterification of Safflower Oil

Safflower oil is a rich source of linoleic acid and serves as an excellent starting material for the synthesis of this compound. The following protocol describes a base-catalyzed transesterification.

Materials and Equipment:

-

High-oleic safflower oil

-

Methanol (anhydrous)

-

Sodium methoxide (NaOCH₃) or Potassium Hydroxide (KOH)

-

Hexane

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Pre-treatment of Oil: Place 150 g of safflower oil into a 250 mL glass vessel and heat to 105-110 °C for 30 minutes to remove any residual moisture. Allow the oil to cool to the reaction temperature of 60 °C[8][9].

-

Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving 1.5 g (1.0% w/w of oil) of sodium methoxide in 36.5 g of methanol (a methanol-to-oil molar ratio of approximately 6:1)[10][11]. Caution: Sodium methoxide is corrosive and moisture-sensitive. Handle in a fume hood.

-

Reaction Setup: Transfer the cooled oil to a three-neck flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer.

-

Transesterification Reaction: Add the catalyst-methanol solution to the oil. Heat the mixture to 60 °C while stirring vigorously (e.g., 600 rpm)[9]. Maintain these conditions for 1-2 hours[10].

-

Product Separation: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Allow the layers to separate for 1-2 hours. The lower layer consists of glycerol, and the upper layer is the crude this compound (biodiesel)[8].

-

Washing and Purification:

-

Drain and discard the glycerol layer.

-

Wash the methyl ester layer with warm distilled water to remove any remaining catalyst, methanol, and soap. Repeat the washing until the aqueous layer is neutral.

-

Wash the organic layer with brine to facilitate the removal of water.

-

Dry the methyl ester layer over anhydrous sodium sulfate.

-

-

Solvent Removal: Filter off the sodium sulfate and remove any residual solvent using a rotary evaporator to obtain purified this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the purity of the synthesized this compound and identifying other fatty acid methyl esters present.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890 Series GC or equivalent.

-

Mass Spectrometer: Mass selective detector.

-

Column: Polyethylene glycol column (e.g., Zebron ZB-WAX PLUS, 30 m x 0.32 mm x 0.5 µm)[11].

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, then ramp at 5 °C/min to 240 °C and hold for 5 minutes.

-

MS Transfer Line Temperature: 240 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample into a vial.

-

Add approximately 100 mg of an internal standard, such as methyl nonadecanoate (C19:0), and record the exact weight[12].

-

Dissolve the sample and internal standard in 10 mL of a suitable solvent like toluene or hexane[12].

-

Inject 1 µL of the prepared sample into the GC-MS system.

Data Analysis:

-

Identify the this compound peak based on its retention time and comparison with a known standard.

-

Confirm the identity by analyzing the mass spectrum and comparing it to library data (e.g., NIST library). The mass spectrum of this compound will show a molecular ion peak at m/z 294 and characteristic fragmentation patterns[7][13].

-

Quantify the purity by comparing the peak area of this compound to the peak area of the internal standard and any identified impurities.

Biological Significance and Signaling Pathways

This compound itself is not typically a major signaling molecule within mammalian systems. However, as an ester of linoleic acid, it is a precursor to this essential fatty acid. Once hydrolyzed, linoleic acid can be metabolized into a variety of biologically active molecules, most notably prostaglandins, which are critical lipid mediators in inflammation, immunity, and other physiological processes[1][3].

The metabolic conversion of linoleic acid to prostaglandins is a multi-step enzymatic process. This pathway is of significant interest in drug development, particularly for anti-inflammatory therapies.

Prostaglandin Synthesis Pathway from Linoleic Acid

The following diagram illustrates the key steps in the conversion of linoleic acid to prostaglandins. This compound would enter this pathway after enzymatic hydrolysis to yield free linoleic acid.

Caption: Metabolic pathway from Linoleic Acid to Prostaglandins.

This pathway highlights the central role of cyclooxygenase (COX) enzymes, which are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the flux through this pathway and the factors that regulate it is a cornerstone of research in inflammation and pain management.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Page loading... [guidechem.com]

- 3. vitabase.com [vitabase.com]

- 4. ahajournals.org [ahajournals.org]

- 5. youtube.com [youtube.com]

- 6. This compound | C19H34O2 | CID 5284421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. dehesa.unex.es [dehesa.unex.es]

- 11. dehesa.unex.es [dehesa.unex.es]

- 12. agilent.com [agilent.com]

- 13. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Linoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl linoleate (C₁₉H₃₄O₂) is the methyl ester of linoleic acid, an essential omega-6 fatty acid. It is a key compound in various biological processes and finds extensive application in the food, cosmetic, and pharmaceutical industries.[1] A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and product development. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a visualization of its key chemical transformations.

Physical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature with a mild, oily odor.[1][2] The following table summarizes its key quantitative physical properties.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₁₉H₃₄O₂ | [3] | |

| Molecular Weight | 294.47 | g/mol | [3] |

| Melting Point | -35 | °C | [4] |

| Boiling Point | 373 - 374 | °C | [4] |

| 212 (at 16 mmHg) | °C | [5] | |

| 192 (at 4 mmHg) | °C | [6] | |

| Density | 0.889 (at 25 °C) | g/mL | [6] |

| 0.8886 (at 18 °C) | g/mL | [5] | |

| Refractive Index | 1.462 (at 20 °C) | [6] | |

| 1.4593 (at 25 °C) | [5] | ||

| Solubility | Insoluble in water.[1] Soluble in polar organic solvents like ethanol, and non-polar solvents such as chloroform and acetone.[2][7] | ||

| LogP (Octanol-Water Partition Coefficient) | 6.82 | [4] |

Experimental Protocols

Accurate determination of the physical properties of this compound is crucial for its application. The following section outlines the standard methodologies for these measurements.

Determination of Melting Point

The melting point of this compound is determined using a capillary melting point apparatus.

-

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline compounds typically exhibit a sharp melting point range.[8]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer or digital temperature probe.[8]

-

Procedure:

-

A small amount of solidified this compound is introduced into a capillary tube and packed down.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8] For a more accurate determination, a preliminary rapid heating can be performed to find an approximate melting point, followed by a slower, more precise measurement with a fresh sample.[9]

-

Determination of Boiling Point

The boiling point of this compound can be determined at atmospheric and reduced pressures using gas chromatography, a technique often referred to as simulated distillation.

-

Principle: This method, outlined in ASTM D7398, determines the boiling range distribution of fatty acid methyl esters by correlating their gas chromatographic retention times with their boiling points.[5][10][11]

-

Apparatus: Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column.[12]

-

Procedure:

-

Calibration: A calibration mixture of known n-alkanes with certified boiling points is injected into the GC to establish a retention time versus boiling point curve.[10]

-

Sample Analysis: A diluted sample of this compound is injected into the GC under the same conditions as the calibration mixture.

-

Data Analysis: The retention time of the this compound peak is used to determine its boiling point from the calibration curve. The software integrates the peak area to provide the boiling range distribution.[12]

-

Determination of Density

The density of liquid this compound is typically measured using a pycnometer or a vibrating tube densimeter.

-

Principle: A pycnometer is a flask with a precise volume. The density is calculated from the mass of the sample that fills the pycnometer. A vibrating tube densimeter measures the oscillation frequency of a U-shaped tube filled with the sample, which is related to the sample's density.[13]

-

Apparatus: Pycnometer or vibrating tube densimeter, analytical balance, temperature-controlled water bath.

-

Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with distilled water of a known temperature and weighed again to determine its exact volume.

-

The pycnometer is dried and filled with this compound at the same temperature and weighed.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

Determination of Purity by Gas Chromatography

The purity of this compound is commonly assessed using gas chromatography, following methods such as the European standard EN14103:2011.[14]

-

Principle: A volatile sample is injected into a GC, where it is vaporized and carried by an inert gas through a capillary column. The components of the sample separate based on their boiling points and interactions with the stationary phase of the column. The separated components are detected by an FID, and the area of the resulting peaks is proportional to the concentration of each component.[15][16]

-

Apparatus: Gas chromatograph with FID, capillary column suitable for FAME analysis (e.g., BPX-70), autosampler.[16]

-

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., hexane or toluene), often with an internal standard for quantitative analysis.[14][17]

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Separation: The GC oven temperature is programmed to ramp up, allowing for the separation of different fatty acid methyl esters.

-

Detection and Quantification: The FID detects the eluting compounds. The purity of this compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram.[15]

-

Chemical Properties and Reactions

This compound's chemical reactivity is primarily dictated by the presence of the two cis double bonds in its acyl chain and the ester functional group. It is susceptible to oxidation and hydrogenation.

Oxidation

This compound is prone to autoxidation, a free-radical chain reaction involving molecular oxygen, which leads to the formation of hydroperoxides and other secondary oxidation products.[18] This process can be initiated by heat, light, or metal ions. The enzymatic oxidation of the parent linoleic acid is also a critical biological pathway.

The following diagram illustrates the initial steps of the free-radical autoxidation of this compound.

Caption: Free-radical autoxidation of this compound.

Enzymatic oxidation of the parent linoleic acid is a crucial biological process. Enzymes like lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) epoxygenases catalyze the formation of various oxidized metabolites.[19][20][21]

Caption: Major enzymatic oxidation pathways of linoleic acid.

Hydrogenation

The double bonds in this compound can be reduced by catalytic hydrogenation, a process that converts the unsaturated fatty acid ester into more saturated forms, ultimately yielding methyl stearate. This reaction is of significant industrial importance for improving the oxidative stability of oils and fats.[22][23]

The process typically involves the use of a metal catalyst, such as nickel or palladium, and hydrogen gas.[22][24] The hydrogenation can be partial, leading to the formation of methyl oleate (a monounsaturated fatty acid ester), or complete, resulting in methyl stearate (a saturated fatty acid ester).[25]

Caption: Catalytic hydrogenation of this compound.

Biological Significance: Prostaglandin Synthesis

Linoleic acid, the parent fatty acid of this compound, is a crucial precursor in the biosynthesis of prostaglandins, which are potent lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, blood clotting, and the induction of labor.[26][27][28] The conversion of linoleic acid to arachidonic acid is the first step in this pathway.[29]

Caption: Biosynthesis of prostaglandins from linoleic acid.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The visualization of its key chemical transformations—oxidation and hydrogenation—and its role in the biologically significant prostaglandin synthesis pathway offers a deeper understanding of its reactivity and function. This comprehensive information serves as a valuable resource for researchers, scientists, and drug development professionals working with this important fatty acid ester.

References

- 1. foodb.ca [foodb.ca]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | C19H34O2 | CID 5284421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.astm.org [store.astm.org]

- 6. リノール酸メチル analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. infinitalab.com [infinitalab.com]

- 11. kaycantest.com [kaycantest.com]

- 12. ingenieria-analitica.com [ingenieria-analitica.com]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 16. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Autoxidation - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Linoleic acid - Wikipedia [en.wikipedia.org]

- 21. Oxidized metabolites of linoleic acid as biomarkers of liver injury in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aocs.org [aocs.org]

- 23. researchgate.net [researchgate.net]

- 24. google.com [google.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. caringsunshine.com [caringsunshine.com]

- 27. [Nutrition physiology studies with formula diets: metabolism of multiple unsaturated fatty acids and prostaglandin biosynthesis in the human] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

An In-Depth Technical Guide to Methyl Linoleate (CAS 112-63-0) for Researchers, Scientists, and Drug Development Professionals

An introduction to Methyl Linoleate, a versatile fatty acid ester with significant research and therapeutic potential. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, biological activities, and toxicological data, tailored for professionals in the scientific and pharmaceutical fields.

Physicochemical Properties

This compound, the methyl ester of linoleic acid, is a polyunsaturated fatty acid with the chemical formula C₁₉H₃₄O₂.[1] It is a colorless to pale yellow liquid at room temperature and is characterized by its lipophilic nature with limited solubility in water.[2] This compound is a key component in various vegetable oils, including safflower, sunflower, and soybean oils.[2]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 112-63-0 | [1] |

| Molecular Formula | C₁₉H₃₄O₂ | [1] |

| Molecular Weight | 294.47 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 0.889 g/mL at 25 °C | [1] |

| Boiling Point | 192 °C at 4 mmHg | [1] |

| Melting Point | -35 °C | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water | [2] |

| Refractive Index | n20/D 1.462 | [1] |

Synthesis and Purification

High-purity this compound is essential for research and pharmaceutical applications. Common synthesis methods include transesterification and direct esterification, followed by purification techniques to remove impurities.

Experimental Protocols

2.1.1. Synthesis via Acid-Catalyzed Transesterification

This protocol describes the synthesis of this compound from a triglyceride source, such as a vegetable oil rich in linoleic acid.

-

Materials: Linoleic-rich oil (e.g., safflower oil), Methanol (anhydrous), Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) as a catalyst, Sodium bicarbonate solution (saturated), Anhydrous sodium sulfate, Hexane.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the oil and a 100-fold molar excess of anhydrous methanol.[3]

-

Slowly add the acid catalyst (e.g., 5% anhydrous HCl in methanol) to the mixture.[3]

-

Reflux the mixture for 2-4 hours at 60-70°C with continuous stirring.[4][5] The reaction can also be performed overnight at a lower temperature, such as 50°C.[3]

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Add an equal volume of water and hexane. Shake vigorously and allow the layers to separate.

-

Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash again with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent (hexane) under reduced pressure using a rotary evaporator to obtain crude this compound.

-

2.1.2. Purification by Fractional Distillation

Fractional distillation is employed to purify this compound from other fatty acid methyl esters with different boiling points.[6]

-

Apparatus: A fractional distillation setup including a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

Place the crude this compound in the round-bottom flask with a few boiling chips.

-

Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the boiling point of the distillate.[7]

-

Apply vacuum to the system for vacuum fractional distillation, which is necessary due to the high boiling point of this compound at atmospheric pressure.

-

Gradually heat the flask. As the mixture boils, the vapor will rise through the fractionating column.[7]

-

Collect the fraction that distills at the boiling point of this compound (192 °C at 4 mmHg).[1] Discard any initial lower-boiling fractions.

-

Monitor the temperature closely; a stable temperature during distillation indicates the collection of a pure compound.[7]

-

2.1.3. Purification by Low-Temperature Crystallization

This technique separates this compound from more saturated fatty acid esters based on their different melting points.[8][9]

-

Materials: Crude this compound, Acetone (or other suitable solvent), Dry ice.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of acetone.

-

Gradually cool the solution in a bath of acetone and dry ice to a temperature where the more saturated esters crystallize out while this compound remains in solution (e.g., -58°C).[8]

-

Filter the cold solution quickly to separate the crystallized saturated esters.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain purified this compound.

-

The process can be repeated to achieve higher purity.

-

Workflow for Synthesis and Purification of this compound

Caption: General workflow for the synthesis and purification of high-purity this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a molecule of interest in dermatological and metabolic research.

Anti-Melanogenic Effects

This compound has been shown to inhibit melanogenesis in B16F10 melanoma cells.[1][10] This effect is mediated through the downregulation of key melanogenic enzymes, tyrosinase and tyrosinase-related protein 1 (TRP1).[10]

Signaling Pathway: Akt/GSK3β/β-catenin Pathway in Melanogenesis Inhibition

This compound inhibits the phosphorylation of Akt and glycogen synthase kinase 3β (GSK3β), leading to a reduction in β-catenin levels.[11][12] This, in turn, suppresses the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis.[1][11]

Caption: The Akt/GSK3β/β-catenin signaling pathway in this compound-induced melanogenesis inhibition.

Role in Inflammation and Receptor Signaling

While this compound itself is a precursor, its metabolites play significant roles in inflammatory processes. For instance, its monoepoxide metabolites, leukotoxin (LTX) and isoleukotoxin (iLTX), can be converted by soluble epoxide hydrolase (sEH) to their corresponding diols, which are cytotoxic and can induce inflammatory responses.[13]

This compound and its parent compound, linoleic acid, are known ligands for peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptor 120 (GPR120), which are key regulators of metabolism and inflammation.[14][15]

Signaling Pathway: GPR120-Mediated Anti-inflammatory Signaling

Activation of GPR120 by long-chain fatty acids can lead to the recruitment of β-arrestin-2, which in turn inhibits inflammatory signaling pathways such as the NF-κB pathway.[14][16] This provides a mechanism for the anti-inflammatory effects of certain fatty acids.

Caption: GPR120 activation by fatty acids can lead to anti-inflammatory effects via β-arrestin-2.

Toxicology and Safety Information

This compound is generally considered to have low acute toxicity.[2][17] However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting.

Table 2: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Reference(s) |

| Acute Oral LD₅₀ | Rat (male and female) | Oral | > 2000 mg/kg bw | [2] |

| Skin Irritation | Animal models | Dermal | Not classified as an irritant | [17] |

| Eye Irritation | Animal models | Ocular | May cause transient discomfort | [17] |

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area to avoid inhalation of vapors, especially when heated.[17]

-

Avoid contact with skin and eyes.[17]

-

Store in a cool, dry place away from incompatible materials.[17]

Applications in Research and Development

This compound serves as a valuable tool in various research areas:

-

Model for Lipid Peroxidation: Due to its polyunsaturated nature, it is frequently used as a model substrate to study lipid oxidation and to evaluate the efficacy of antioxidants.[18]

-

Dermatology and Cosmetics: Its anti-melanogenic properties make it a potential ingredient for skin whitening and treating hyperpigmentation disorders.[10]

-

Metabolic Research: As a ligand for PPARs and GPR120, it is used to investigate the roles of these receptors in metabolic diseases such as diabetes and obesity.

-

Drug Delivery: Its lipophilic properties make it a potential vehicle for the topical delivery of pharmaceutical agents.[2]

This technical guide provides a foundational understanding of this compound for researchers and professionals. Further investigation into its specific mechanisms of action and potential therapeutic applications is warranted.

References

- 1. Sageretia thea fruit extracts rich in this compound and methyl linolenate downregulate melanogenesis via the Akt/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. sphinxsai.com [sphinxsai.com]

- 4. aca.unram.ac.id [aca.unram.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. macbeth-project.eu [macbeth-project.eu]

- 7. Purification [chem.rochester.edu]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sageretia thea fruit extracts rich in this compound and methyl linolenate downregulate melanogenesis via the Akt/GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of monoepoxides of this compound: bioactivation and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. researchgate.net [researchgate.net]

The Biological Role of Methyl Linoleate in Mammalian Nutrition: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl linoleate, the methyl ester of the essential omega-6 fatty acid linoleic acid, serves as a crucial precursor to a wide array of biologically active molecules that govern fundamental physiological processes in mammals. While not as abundant in the diet as its free fatty acid counterpart, its metabolic fate and subsequent impact on cellular signaling, inflammation, and lipid metabolism are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the biological role of this compound in mammalian nutrition, with a focus on its metabolism, quantitative effects on physiological parameters, and involvement in key signaling pathways. Detailed experimental protocols and workflow visualizations are provided to facilitate further research in this area.

Introduction

Linoleic acid is an essential fatty acid, meaning it cannot be synthesized by mammals and must be obtained from the diet[1]. It is a key component of cell membranes and a precursor for the synthesis of arachidonic acid, which in turn is a substrate for the production of eicosanoids, a class of signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes[1][2]. This compound, as the methyl ester of linoleic acid, is readily hydrolyzed in vivo to release linoleic acid, thus sharing its biological significance[3]. Understanding the metabolic pathway and cellular effects of this compound is critical for elucidating the broader role of omega-6 fatty acids in health and disease.

Metabolism of this compound

Upon ingestion, this compound is primarily hydrolyzed by lipases in the gastrointestinal tract to yield linoleic acid and methanol. The liberated linoleic acid is then absorbed and incorporated into various lipid pools within the body. The metabolic cascade of linoleic acid is a multi-step process involving a series of desaturation and elongation reactions.

Conversion to Arachidonic Acid

The conversion of linoleic acid to arachidonic acid is a key metabolic pathway with significant physiological implications. This process is catalyzed by a series of enzymes, primarily Δ6-desaturase, elongase, and Δ5-desaturase.

Quantitative Physiological Effects

The metabolic products of this compound have profound and often dose-dependent effects on various physiological parameters. The following tables summarize quantitative data from key studies investigating these effects.

Table 1: Effect of Dietary Linoleate on Prostaglandin Levels in Rat Serum

| Treatment Group | Diet (% calories from fat) | Precursor Fatty Acid in Platelet Lipids (%) | Serum PGE1 (ng/mL) | Serum PGE2 (ng/mL) |

| A (Control) | 11% Hydrogenated Coconut Oil | Trace | 1.10 ± 0.24 | 2.19 ± 0.85 |

| B (trans-Linoleate) | 11% 9-trans, 12-trans linoleate | Trace | 0.22 ± 0.02 | 0.15 ± 0.03 |

| C (Mixed Linoleate) | 11% Equal mixture of cis and trans linoleate | 0.1 | 3.51 ± 0.58 | 11.64 ± 2.63 |

| D (cis-Linoleate) | 11% 9-cis, 12-cis linoleate | 0.33 | 5.69 ± 0.59 | 24.89 ± 4.35 |

| Data extracted from a study on weanling male rats fed experimental diets for 12 weeks.[4] |

Table 2: Dose-Dependent Effect of Linoleic Acid on Inflammatory Marker Secretion in RAW 264.7 Macrophages

| Linoleic Acid Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

| 0 (Control) | 150 ± 25 | 80 ± 15 |

| 50 | 450 ± 50 | 250 ± 30 |

| 100 | 800 ± 75 | 550 ± 45 |

| 200 | 1200 ± 110 | 900 ± 80 |

| Hypothetical data for illustrative purposes, based on trends observed in the literature. Actual values would need to be determined experimentally. |

Table 3: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

| This compound Concentration (µg/mL) | Lipid Accumulation (% of Control) |

| 0 (Control) | 100 |

| 50 | 115 ± 8 |

| 100 | 130 ± 12 |

| 200 | 155 ± 15 |

| Hypothetical data for illustrative purposes, based on trends observed in the literature. Actual values would need to be determined experimentally. |

Signaling Pathways Modulated by this compound Metabolites

The biological effects of this compound are mediated through the modulation of intricate cellular signaling pathways. One of the key pathways implicated is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a central role in cell growth, proliferation, and inflammation.

Activation of the PI3K/Akt/GSK3β Signaling Pathway

Linoleic acid, the primary metabolite of this compound, has been shown to activate the PI3K/Akt signaling cascade in various cell types, including vascular endothelial cells[5]. This activation can lead to downstream effects on gene expression and cellular function.

Experimental Protocols

To facilitate further investigation into the biological role of this compound, this section provides detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester (FAME) Analysis

This protocol is for the quantitative analysis of fatty acid composition in biological samples.

-

Lipid Extraction: Extract total lipids from the sample (e.g., plasma, tissue homogenate, or cultured cells) using the Folch method (chloroform:methanol, 2:1 v/v).

-

Transesterification: Prepare fatty acid methyl esters (FAMEs) by incubating the lipid extract with methanolic HCl (5% HCl in methanol) at 85°C for 1 hour.

-

Extraction of FAMEs: After cooling, add hexane and water to the reaction mixture. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the FAME extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-23 or SP-2560).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 3°C/min, and hold for 15 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Electron Ionization: 70 eV

-

Scan Range: m/z 50-550.

-

-

-

Data Analysis: Identify individual FAMEs by comparing their retention times and mass spectra to those of authentic standards. Quantify the amount of each fatty acid by comparing its peak area to that of an internal standard (e.g., heptadecanoic acid).

Enzyme-Linked Immunosorbent Assay (ELISA) for Prostaglandin E2 (PGE2) Measurement

This protocol is for the quantification of PGE2 in cell culture supernatants or plasma.

-

Sample Preparation: Collect cell culture supernatant or plasma. If necessary, purify and concentrate the prostaglandins using solid-phase extraction (SPE) with a C18 column.

-

ELISA Procedure (using a commercial kit):

-

Add standards and samples to the wells of a microplate coated with a capture antibody specific for PGE2.

-

Add a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 to each well.

-

Incubate for 2 hours at room temperature to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.

Oil Red O Staining for Lipid Accumulation in Adipocytes

This protocol is for the visualization and quantification of lipid droplets in cultured adipocytes (e.g., 3T3-L1 cells).

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, and IBMX).

-

Treatment: Treat the differentiated adipocytes with various concentrations of this compound for a specified period.

-

Staining Procedure:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin in PBS for 1 hour.

-

Wash the cells with water and then with 60% isopropanol.

-

Stain the cells with a freshly prepared Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) for 15 minutes.

-

Wash the cells with 60% isopropanol and then with water to remove excess stain.

-

-

Visualization and Quantification:

-

Visualize the lipid droplets (stained red) using a light microscope.

-

For quantification, elute the Oil Red O from the stained cells with 100% isopropanol and measure the absorbance of the eluate at 500 nm.

-

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for investigating the pro-inflammatory effects of this compound on macrophages.

Conclusion

This compound, through its conversion to linoleic acid and subsequent metabolites, plays a multifaceted role in mammalian nutrition. Its impact on inflammatory responses, lipid metabolism, and cellular signaling pathways underscores the importance of a balanced intake of omega-6 fatty acids. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the intricate biological functions of this compound and its potential as a therapeutic target or modulator. Future research should focus on elucidating the precise dose-response relationships of this compound in various cell types and in vivo models, as well as further dissecting the downstream signaling events that mediate its diverse physiological effects.

References

- 1. In vitro fatty acid enrichment of macrophages alters inflammatory response and net cholesterol accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linoleic acid and its metabolites, hydroperoxyoctadecadienoic acids, stimulate c-Fos, c-Jun, and c-Myc mRNA expression, mitogen-activated protein kinase activation, and growth in rat aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Linoleic acid and its metabolites, hydroperoxyoctadecadienoic acids, stimulate c-Fos, c-Jun, and c-Myc mRNA expression, mitogen-activated protein kinase activation, and growth in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Data Presentation: Quantitative Analysis of Linoleate in Vegetable Oils

An In-depth Technical Guide on the Natural Sources of Methyl Linoleate in Vegetable Oils

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural occurrence of this compound in various vegetable oils. It is intended to serve as a technical resource, offering quantitative data, detailed experimental methodologies for analysis, and visualizations of relevant biochemical and experimental pathways.

The concentration of linoleate, the fatty acid corresponding to this compound, varies significantly across different vegetable oils. The following table summarizes the linoleate content as a percentage of the total fatty acid composition in a range of commercially available oils. This data is crucial for researchers investigating the dietary sources of omega-6 fatty acids and for professionals in drug development exploring fatty acids as signaling molecules or excipients.

| Vegetable Oil | Linoleate Content (% of Total Fatty Acids) | Reference(s) |

| Safflower Oil | 70 - 78% | [1] |

| Grapeseed Oil | 70 - 71% | [1][2] |

| Evening Primrose Oil | 74% | [3] |

| Sunflower Oil | 66 - 71.17% | [2][3] |

| Corn Oil | 54 - 59.27% | [2][3] |

| Cottonseed Oil | 52 - 56.35% | [2][3] |

| Soybean Oil | 51 - 56% | [2][3] |

| Passion Fruit Oil | 66.23% | |

| Hemp Oil | 54.3% | [1] |

| Walnut Oil | 50 - 72% | [1] |

| Sesame Oil | 45% | [1] |

| Pumpkin Seed Oil | 42 - 59% | [1] |

| Rice Bran Oil | 33 - 36.28% | [2][3] |

| Peanut Oil | 30 - 32% | [2][4] |

| Pistachio Oil | 32.7% | [1] |

| Almond Oil | 24% | [1] |

| Canola Oil | 19 - 21% | [2][4] |

| Linseed (Flax) Oil | 14.2 - 15.18% | [1][3] |

| Palm Oil | 10 - 10.62% | [2][3] |

| Olive Oil | 7 - 8.4% | [1][3] |

| Avocado Oil | 10% | [2] |

| Coconut Oil | 2% | [1][2] |

Experimental Protocols: Quantification of this compound

The standard and most widely used method for the quantitative analysis of fatty acids in vegetable oils is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The triglycerides in the oil are first converted to their corresponding fatty acid methyl esters (FAMEs) through a process called transesterification.

Protocol 1: Transesterification of Vegetable Oils to FAMEs

This protocol is adapted from standard acid-catalyzed transesterification methods.

Materials:

-

Vegetable oil sample

-

Methanolic HCl (1.25 M) or Boron trifluoride-methanol solution (14% BF3 in methanol)

-

Hexane (HPLC grade)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Glass reaction tubes with screw caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Accurately weigh approximately 25-50 mg of the vegetable oil sample into a glass reaction tube.

-

Reagent Addition: Add 2 mL of methanolic HCl or BF3-methanol solution to the tube.

-

Reaction: Securely cap the tube and heat at 80-100°C for 1-2 hours in a heating block or water bath.

-

Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

-

Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Storage: The FAME sample is now ready for GC-MS analysis. If not analyzed immediately, store at -20°C under a nitrogen atmosphere.

Protocol 2: GC-MS Analysis of FAMEs

The following are typical GC-MS parameters for the analysis of FAMEs.

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar capillary column)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 4 minutes

-

Ramp 1: 10°C/min to 180°C, hold for 5 minutes

-

Ramp 2: 5°C/min to 230°C, hold for 10 minutes

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

Data Analysis: Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. Quantification is performed by creating a calibration curve using a series of standard solutions of known concentrations.

Mandatory Visualizations

Experimental Workflow for this compound Analysis

Caption: Experimental workflow for the analysis of this compound in vegetable oils.

Linoleic Acid Metabolism and the Eicosanoid Signaling Pathway

This compound is the methyl ester of linoleic acid. In biological systems, it is the free fatty acid, linoleic acid, that is metabolically active. Linoleic acid is an essential omega-6 fatty acid and a precursor to arachidonic acid, a key molecule in the eicosanoid signaling cascade which is involved in inflammatory responses.

Caption: The metabolic conversion of linoleic acid to arachidonic acid and subsequent eicosanoid synthesis.

References

- 1. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

Methyl Linoleate as a Model Substrate for Evaluating Antioxidant Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl linoleate, the methyl ester of linoleic acid, is a polyunsaturated fatty acid that is highly susceptible to oxidation. While not possessing inherent antioxidant activity itself, its propensity to form hydroperoxides and other oxidation products makes it an ideal model substrate for the evaluation of antioxidant efficacy.[1][2] This technical guide provides a comprehensive overview of the use of this compound in antioxidant research, detailing its oxidation mechanisms, common experimental protocols, and a summary of the antioxidant effects of various compounds on its stability.

The Core Role of this compound in Antioxidant Assays

This compound serves as a lipid substrate that mimics the polyunsaturated fatty acid components of biological membranes and food systems, which are primary targets of oxidative damage. The oxidation of this compound proceeds via a free radical chain reaction, involving initiation, propagation, and termination steps. Antioxidants can interfere with this process by various mechanisms, including radical scavenging and metal chelation. The extent to which a compound inhibits the oxidation of this compound is a measure of its antioxidant potential.

Mechanism of this compound Oxidation and Antioxidant Intervention

The autoxidation of this compound is a well-understood process that can be initiated by factors such as heat, light, and transition metals. The process leads to the formation of conjugated diene hydroperoxides, which can be quantified to assess the extent of oxidation.

Caption: Mechanism of this compound oxidation and antioxidant intervention.

Quantitative Data on Antioxidant Activity

Numerous studies have utilized this compound to quantify the antioxidant activity of various compounds. The following tables summarize key findings.

Table 1: Inhibition of this compound Oxidation by Phenolic Compounds

| Antioxidant | Concentration (µM) | Inhibition of Hydroperoxide Formation (%) | Assay Conditions | Reference |

| Caffeic Acid | 50 | 95 | Bulk oil, 40°C | [3] |

| Ferulic Acid | 50 | 80 | Bulk oil, 40°C | [3] |

| Sinapic Acid | 50 | 85 | Bulk oil, 40°C | [3] |

| Protocatechuic Aldehyde | 0.015-0.08 mg/kg | High | Bulk oil, 40°C | [2] |

Table 2: Radical Scavenging Activity Against DPPH Radical

| Compound | Concentration | DPPH Radical Scavenging Activity | Note | Reference |

| This compound | up to 25 mM | No activity | Did not show radical quenching activity. | [1] |

| Conjugated Linoleic Acid (CLA) isomers | 5 to 25 mM | Significant | Reacted and quenched DPPH. | [1] |

| Linoleic Acid | up to 25 mM | No activity | Did not show radical quenching activity. | [1] |

Table 3: Effect of Vitamins on this compound Oxidation

| Antioxidant | Inhibition Rate Constant (kinh) (M⁻¹s⁻¹) | Assay Conditions | Note | Reference |

| Vitamin E (α-tocopherol) | 5.1 x 10⁵ | Solution, 37°C, azo initiator | Traps two peroxy radicals. | [4][5] |

| Vitamin C | 7.5 x 10⁴ | Solution, 37°C, azo initiator | Traps one peroxy radical. | [4][5] |

| Vitamin E + Vitamin C | 4.0 x 10⁵ | Solution, 37°C, azo initiator | Vitamin C regenerates Vitamin E. | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the protocols for common assays used to assess antioxidant activity with this compound.

Lipid Peroxidation Inhibition Assay in a this compound Model System

This method measures the ability of an antioxidant to inhibit the formation of hydroperoxides in this compound.

Caption: Workflow for the lipid peroxidation inhibition assay.

Detailed Steps:

-

Preparation of the System: this compound can be used in a bulk phase or as an emulsion. For emulsions, an emulsifier is used to disperse the this compound in an aqueous buffer.

-

Addition of Antioxidant: The test antioxidant is added to the this compound system at various concentrations. A control sample without any added antioxidant is also prepared.

-

Initiation of Oxidation: Oxidation is typically initiated by incubating the samples at a controlled temperature (e.g., 40°C) in the dark.[3] For accelerated studies, a pro-oxidant like an azo compound can be used.[4][5]

-

Monitoring Oxidation: Aliquots are taken at regular intervals to measure the extent of oxidation. The formation of hydroperoxides is a primary indicator and can be measured using methods like the ferric thiocyanate method or by HPLC.[6]

-

Data Analysis: The percentage of inhibition of lipid peroxidation is calculated by comparing the level of oxidation in the samples containing the antioxidant to that of the control.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Reaction Mixture: The antioxidant sample is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm).[7]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the sample compared to a control.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate.[8][9] The mixture is allowed to stand in the dark for 12-16 hours before use.[8]

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to a specific absorbance at 734 nm.[8]

-

Reaction: The antioxidant sample is added to the diluted ABTS•+ solution.

-

Measurement: The decrease in absorbance at 734 nm is measured after a set incubation time.

-

Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

-

FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[10]

-

Reaction: The antioxidant sample is added to the FRAP reagent.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C).

-

Measurement: The formation of the blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.[11]

-

Quantification: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.

Conclusion

This compound is an invaluable tool in the field of antioxidant research. Its well-characterized oxidative behavior provides a reliable and reproducible model for assessing the efficacy of a wide range of antioxidant compounds. While this compound itself lacks direct antioxidant properties, its use as a substrate in various assays allows for the detailed investigation and quantification of the protective effects of antioxidants against lipid peroxidation. The standardized protocols described in this guide provide a solid foundation for researchers and drug development professionals to explore and validate novel antioxidant agents.

References

- 1. Antioxidant activity of conjugated linoleic acid isomers, linoleic acid and its methyl ester determined by photoemission and DPPH techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of oxidation of this compound in solution by vitamin E and vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant activity and partitioning of phenolic acids in bulk and emulsified this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. marinebiology.pt [marinebiology.pt]

- 8. researchgate.net [researchgate.net]

- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 10. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

An In-depth Technical Guide to the Anti-inflammatory Properties of Methyl Linoleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of methyl linoleate, a fatty acid methyl ester of the essential omega-6 fatty acid, linoleic acid. This document delves into the molecular mechanisms, summarizes key quantitative data, and provides detailed experimental protocols relevant to the investigation of its anti-inflammatory effects.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders. This compound, found naturally in sources like cloves, has emerged as a molecule of interest for its potential anti-inflammatory activities.[1] Its mechanism of action appears to involve the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.

Molecular Mechanisms of Action

The anti-inflammatory effects of this compound and structurally related compounds are primarily attributed to their ability to interfere with pro-inflammatory signaling cascades. The most well-documented mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[2]

This compound and its derivatives have been shown to inhibit NF-κB activation. This is achieved by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[3]

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), play critical roles in cellular responses to a variety of extracellular stimuli, including inflammatory signals.[4] Activation of these kinases leads to the phosphorylation and activation of downstream transcription factors that regulate the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5]

Studies on related compounds suggest that this compound may attenuate inflammation by inhibiting the phosphorylation of p38 MAPK and ERK1/2, thereby downregulating the expression of COX-2 and iNOS.[6]

Activation of PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation. PPARγ, in particular, is known to exert anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors like NF-κB. Conjugated linoleic acid (CLA), a geometric and positional isomer of linoleic acid, has been shown to be a ligand and activator of PPARγ.[7] Given the structural similarity, it is plausible that this compound or its metabolites may also activate PPARγ, contributing to its anti-inflammatory profile.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound and related compounds on key inflammatory markers.

Table 1: In Vitro Anti-inflammatory Activity

| Compound | Cell Line | Inflammatory Stimulus | Parameter Measured | IC50 / % Inhibition | Reference |

| Ethyl Linoleate | RAW 264.7 | LPS | NO Production | - | Data Not Available |

| Ethyl Linoleate | RAW 264.7 | LPS | TNF-α Production | Significant inhibition | Data Not Available |

| Ethyl Linoleate | RAW 264.7 | LPS | IL-6 Production | Significant inhibition | Data Not Available |

| Linoleic Acid | Caco-2 | - | IL-6 Production | Dose-dependent increase | [8] |

| Linoleic Acid | Caco-2 | - | TNF-α Production | Dose-dependent increase | [8] |

| This compound | RAW 264.7 | LPS | NO Production | Data Not Available | - |

| This compound | RAW 264.7 | LPS | TNF-α Production | Data Not Available | - |

| This compound | RAW 264.7 | LPS | IL-6 Production | Data Not Available | - |

Table 2: In Vivo Anti-inflammatory Activity

| Compound | Animal Model | Inflammatory Agent | Parameter Measured | % Inhibition | Reference |

| This compound | Rat/Mouse | Carrageenan | Paw Edema | Data Not Available | - |

| Indomethacin | Rat | Carrageenan | Paw Edema | >60% (at 1-9 mg/kg) | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assays in LPS-stimulated RAW 264.7 Macrophages

4.1.1. Cell Culture and Treatment

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10]

-

Cells are seeded in 96-well or 24-well plates at a density of 5 x 10^4 or 5 x 10^5 cells/well, respectively, and allowed to adhere overnight.[10][11]

-

The culture medium is then replaced with fresh medium containing various concentrations of this compound, and the cells are pre-incubated for 1 hour.

-

Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[12]

4.1.2. Nitric Oxide (NO) Production Assay

-

After the 24-hour incubation, the cell culture supernatant is collected.

-

Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent.[13]

-

Equal volumes of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.[13]

4.1.3. Cytokine Measurement (ELISA)

-

The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4.1.4. Western Blot Analysis

-

After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[4]

-